Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13672325
InChI: InChI=1S/C17H22N2O/c20-16(13-4-3-5-13)19-10-8-17(9-11-19)12-18-15-7-2-1-6-14(15)17/h1-2,6-7,13,18H,3-5,8-12H2
SMILES: C1CC(C1)C(=O)N2CCC3(CC2)CNC4=CC=CC=C34
Molecular Formula: C17H22N2O
Molecular Weight: 270.37 g/mol

Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone

CAS No.:

Cat. No.: VC13672325

Molecular Formula: C17H22N2O

Molecular Weight: 270.37 g/mol

* For research use only. Not for human or veterinary use.

Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone -

Specification

Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
IUPAC Name cyclobutyl(spiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)methanone
Standard InChI InChI=1S/C17H22N2O/c20-16(13-4-3-5-13)19-10-8-17(9-11-19)12-18-15-7-2-1-6-14(15)17/h1-2,6-7,13,18H,3-5,8-12H2
Standard InChI Key NINJPLRJCMOOPX-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)N2CCC3(CC2)CNC4=CC=CC=C34
Canonical SMILES C1CC(C1)C(=O)N2CCC3(CC2)CNC4=CC=CC=C34

Introduction

Structural and Chemical Characteristics

Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone (PubChem CID: 11288706) is a spirocyclic compound featuring a unique fusion of indoline and piperidine rings, with a cyclobutyl carbonyl group attached to the piperidine nitrogen. Its molecular formula is C₁₇H₂₂N₂O, with a molecular weight of 270.37 g/mol . The spiro junction at the indoline’s C3 and piperidine’s C4 positions creates a rigid three-dimensional architecture, while the cyclobutyl methanone moiety introduces steric and electronic complexity. Key structural attributes include:

PropertyValue/Description
SMILESC1CC(C1)C(=O)N2CCC3(CC2)CNC4=CC=CC=C34
logP (XLogP3-AA)2.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Polar Surface Area32.3 Ų
Solubility (ESOL)3.03 mg/mL (0.015 mol/L)

The compound’s spirocyclic core and cyclobutyl group contribute to its moderate lipophilicity (logP = 2.7) and low rotatable bond count (1), suggesting favorable pharmacokinetic properties for central nervous system (CNS) penetration .

Synthesis and Derivative Development

The synthesis of spiro[indoline-3,4'-piperidine] derivatives typically involves cyclization and hydrogenolysis steps. For example:

  • Benzyl Protection: A benzyl group is introduced to the piperidine nitrogen to prevent unwanted side reactions.

  • Spirocyclization: Sodium hydride-mediated cyclization of oxindole with benzylbis(2-chloroethyl)amine yields 1'-benzylspiro[indoline-3,4'-piperidine]-2-one .

  • Deprotection: Catalytic hydrogenation (10% Pd/C, H₂, methanol) removes the benzyl group, yielding the free spiro[indoline-3,4'-piperidine] core .

  • Acylation: The piperidine nitrogen is acylated with cyclobutyl carbonyl chloride to form the final product .

Key Reaction Data:

StepConditionsYield
SpirocyclizationNaH, THF, 90°C, 12 h44.6%
HydrogenolysisPd/C, H₂, MeOH, 15 h78–90%
AcylationCyclobutyl carbonyl chloride, DCM~80%*

*Estimated based on analogous acylation reactions .

Pharmacological Activity and Mechanism

Kinase Inhibition

Spiro[indoline-3,4'-piperidine] derivatives exhibit tyrosine kinase inhibitory activity, particularly against c-Met (hepatocyte growth factor receptor), a target implicated in cancer metastasis. In a TR-FRET assay, analogs showed IC₅₀ values as low as 14.7 nM . The cyclobutyl methanone group may enhance binding affinity by occupying hydrophobic pockets in the kinase domain .

Bromodomain Inhibition

Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives (e.g., WO2016203112A1) inhibit BRD4 BD1 with >100-fold selectivity over BD2, highlighting the spiro scaffold’s utility in epigenetic drug discovery . The cyclobutyl group’s conformational restraint may improve target engagement .

Physicochemical and ADME Properties

ParameterValueImplication
logP2.7Moderate lipophilicity
Solubility (ESOL)3.03 mg/mLSuitable for oral administration
GI AbsorptionHighFavorable bioavailability
BBB PermeationNoLimited CNS penetration
CYP2D6 InhibitionYesRisk of drug-drug interactions

The compound’s high gastrointestinal absorption and low P-gp substrate liability make it a candidate for oral dosing, though its inability to cross the blood-brain barrier limits CNS applications .

Applications and Future Directions

  • Oncology: As a c-Met or BRD4 inhibitor, this compound could target cancers driven by MET amplification (e.g., glioblastoma) or BET-dependent transcription (e.g., AML) .

  • Inflammation: Spirocyclic compounds modulate NF-κB and JAK/STAT pathways, suggesting potential in autoimmune diseases .

  • Chemical Biology: The rigid spiro scaffold serves as a versatile building block for probing protein-ligand interactions .

Challenges:

  • Synthetic Complexity: Multi-step synthesis with moderate yields (44–90%) .

  • CYP2D6 Inhibition: Requires structural optimization to reduce off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator